![molecular formula C14H21N3O3S2 B2874172 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1219265-96-9](/img/structure/B2874172.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

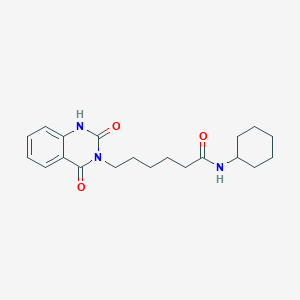

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis and chemical reactivity of compounds structurally related to N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, focusing on their potential applications in medicinal chemistry. For instance, the synthesis of bis(N-methylcarbamate) derivatives of 5-substituted 6,7-bis(hydroxy-methyl)pyrrolo[1,2-c]thiazoles has been explored for their antileukemic activity, demonstrating the relevance of sulfur oxidation states in their chemical reactivity and biological activity (Anderson & Mach, 1987). Additionally, modifications of pyridine and sulfone moieties have been synthesized, indicating a broad interest in the chemical manipulation of similar structures for enhanced material properties (Liu et al., 2013).

Potential Biological Activities

The structural analogs of this compound have been investigated for various biological activities. For example, the exploration of anti-inflammatory activities of tetrahydrothienopyrimidine derivatives suggests the potential pharmacological applications of related compounds (Chiriapkin et al., 2021). Moreover, studies on the removal of heavy metals from industrial wastes using magnetic nanoadsorbents derived from similar molecular frameworks highlight the environmental applications of these compounds (Zargoosh et al., 2015).

Anticancer and Antimicrobial Potential

Further investigations into the derivatives of this compound have shown promising anticancer and antimicrobial activities. Research into pyrimidine derivatives clubbed with thiazolidinone has demonstrated significant potential in antimicrobial and anticancer evaluations, suggesting the importance of this chemical backbone in developing new therapeutic agents (Verma & Verma, 2022).

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme and inhibiting its activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. The compound exhibits uncompetitive and selective inhibition against AChE .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals across the synapse. The compound also exhibits anti-β-amyloid aggregation properties, suggesting that it may affect the amyloidogenic pathway .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This can result in improved cognition and spatial memory . The compound’s anti-β-amyloid aggregation properties suggest that it may also have neuroprotective effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH and temperature of the body, the presence of other substances that can interact with the compound, and the individual’s genetic makeup. The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

特性

IUPAC Name |

1-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-9-5-6-10-12(8-9)21-14(15-10)16-13(18)11-4-3-7-17(11)22(2,19)20/h9,11H,3-8H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOUBKGLTFCHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2874093.png)

![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)

![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)

![3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2874101.png)

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)